molecular formula C18H17N3O2S2 B2731102 (E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1448140-85-9

(E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2731102
CAS No.: 1448140-85-9
M. Wt: 371.47
InChI Key: KGJLTIJCYJXQHA-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications

1. Pharmaceutical Applications

This compound belongs to a class of chemicals that have been explored for their pharmaceutical applications. Compounds with similar structural features have been investigated for their potential as therapeutic agents in treating various conditions:

  • Migraine Treatment : Derivatives containing furan, thiophene, and piperazine have been identified as alpha-subtype selective 5-HT-1D receptor agonists, potentially useful for treating migraines with fewer side-effects (Habernickel, 2001).
  • Antidepressant and Anxiolytic Activities : Novel series of derivatives, including structures related to the compound , have shown significant antidepressant and antianxiety activities in preclinical models (Kumar et al., 2017).
  • Antimicrobial Activities : Certain azole derivatives starting from furan-2-carbohydrazide have displayed activity against various microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013).
  • Anticancer and Antiangiogenic Effects : Derivatives of thioxothiazolidin-4-one, which share structural similarities with the compound of interest, have demonstrated promising anticancer and antiangiogenic effects in mouse models, suggesting potential for cancer therapy (Chandrappa et al., 2010).

2. Material Science and Chemical Synthesis

The compound and its derivatives have been investigated for their use in material science and as intermediates in chemical synthesis:

  • Trifluoromethyl-Substituted Heteroarenes : The compound has been used as a building block for the preparation of trifluoromethyl-substituted thiophenes, furans, and piperazines, demonstrating its versatility in synthetic chemistry (Sommer et al., 2017).
  • Dye-Sensitized Solar Cells : Phenothiazine derivatives with furan as a conjugated linker, related to the compound of interest, showed improved performance in dye-sensitized solar cells, indicating the potential for energy applications (Kim et al., 2011).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c22-17(4-3-15-2-1-10-23-15)20-6-8-21(9-7-20)18-19-16(13-25-18)14-5-11-24-12-14/h1-5,10-13H,6-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJLTIJCYJXQHA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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